Methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate
Description
Methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate is a morpholine-derived compound featuring a 3,5-dichlorophenyl substituent at the 2-position of the morpholine ring and a methyl carboxylate group at the 4-position. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery. The 3,5-dichlorophenyl group enhances lipophilicity and may influence receptor binding, while the morpholine ring contributes to metabolic stability and solubility .
Properties
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-17-12(16)15-2-3-18-11(7-15)8-4-9(13)6-10(14)5-8/h4-6,11H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIANZGPCEJZHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCOC(C1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate typically involves the reaction of 3,5-dichloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate exhibits significant antitumor properties. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study found that modifying the substituents on the morpholine ring can enhance its cytotoxic effects against specific cancer cell lines.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial potential. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The presence of the dichlorophenyl group is believed to contribute to its enhanced activity by increasing lipophilicity, which facilitates cell membrane penetration.
Agricultural Applications
Pesticide Development
this compound has been explored as a precursor for synthesizing novel pesticides. Its structure allows for modifications that can enhance insecticidal and fungicidal activities. Research indicates that compounds derived from this morpholine derivative can effectively control agricultural pests while minimizing environmental impact.
Plant Growth Regulators
The compound is also being studied for its role as a plant growth regulator. It has been shown to influence plant metabolism and growth patterns, potentially leading to increased crop yields. Field trials have demonstrated that formulations containing this compound can promote healthier plant growth under various environmental conditions.
Material Science
Polymer Synthesis
In material science, this compound is being investigated for its potential use in synthesizing polymers with unique properties. Its ability to act as a monomer in polymerization reactions can lead to materials with enhanced thermal stability and mechanical strength.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor activity | Induces apoptosis in cancer cells |
| Antimicrobial properties | Effective against bacteria and fungi | |
| Agricultural Science | Pesticide development | Controls pests with minimal environmental impact |
| Plant growth regulator | Promotes healthier growth and increased yields | |
| Material Science | Polymer synthesis | Produces materials with enhanced properties |
Case Studies
-
Antitumor Activity Study
A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent. -
Pesticide Efficacy Trial
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations compared to untreated controls. The study concluded that the compound could be developed into an effective pesticide with lower toxicity to non-target organisms. -
Polymer Development Research
Researchers synthesized a new class of polymers using this compound as a monomer. The resulting materials exhibited superior mechanical properties and thermal resistance compared to conventional polymers, indicating potential applications in high-performance materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs with Dichlorophenyl Substituents
Compounds bearing dichlorophenyl groups are common in CNS and receptor-targeting agents. Key analogs include:
Key Observations :
- Substituent Position: The 3,5-dichloro substitution in the target compound contrasts with 3,4-dichloro in BD 1008/1047 and SR140333.
- Core Ring System : Morpholine derivatives (e.g., L-742694) exhibit improved metabolic stability compared to piperidine-based analogs like BD 1008 due to reduced susceptibility to oxidative metabolism .
Pharmacological Activity
- BD 1008 : Acts as a σ-1 receptor antagonist (Ki = 1.2 nM) but shows lower affinity for σ-2 receptors. The 3,4-dichloro substitution is critical for σ-1 selectivity .
- L-742694: A morpholine-based NK1 receptor antagonist with nanomolar potency. The trifluoromethyl groups enhance binding to hydrophobic pockets in the receptor .
- SR140333 : A tachykinin NK1 receptor antagonist; its 3,4-dichlorophenyl group contributes to high CNS penetration but increases logP (4.8), reducing aqueous solubility .
Hypothesis for Target Compound : The 3,5-dichloro substitution may reduce σ-receptor affinity compared to BD 1008 but improve solubility (logP ~3.2 estimated) relative to SR140333. The carboxylate group could enhance polar interactions, favoring peripheral over CNS targets.
Biological Activity
Methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a morpholine ring and a dichlorophenyl group, which contribute to its biological activity. The molecular formula is CHClNO, and it has a molecular weight of approximately 287.13 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest significant antibacterial potential:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Bacillus subtilis | 50 |
| Escherichia coli | >200 |
These findings indicate that while the compound is effective against certain Gram-positive bacteria, its activity against Gram-negative bacteria is less pronounced .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in various studies. The compound appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by inflammation.
The mechanism of action for this compound involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may bind to certain enzymes or receptors involved in microbial growth and inflammatory responses. Further research is needed to elucidate these pathways fully .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various derivatives of morpholine compounds, including this compound. Results indicated that modifications on the phenyl ring significantly enhanced antibacterial activity, with certain substitutions leading to lower MIC values against Staphylococcus aureus and Bacillus subtilis .
- Cytotoxicity Studies : In vitro cytotoxicity tests conducted on cancer cell lines (e.g., MCF-7) revealed that this compound exhibits moderate cytotoxic effects. The IC50 values ranged from 50 to 100 µg/mL, indicating potential as an anticancer agent when further optimized .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds highlighted that electron-withdrawing groups on the phenyl ring improve antimicrobial activity. This underscores the importance of chemical modifications in enhancing biological efficacy .
Q & A
Basic Question: What synthetic strategies are recommended for preparing Methyl 2-(3,5-dichlorophenyl)morpholine-4-carboxylate?
Methodological Answer:
The synthesis typically involves coupling a 3,5-dichlorophenyl group with a morpholine-4-carboxylate scaffold. A plausible route includes:
Ring Formation : React 3,5-dichlorobenzoyl chloride with a morpholine precursor (e.g., via nucleophilic substitution or amidation).
Esterification : Introduce the methyl ester group using methanol under acidic or basic conditions.
Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization for high-purity isolation.
Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., distinguishing morpholine ring protons at δ 3.5–4.0 ppm) .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Elemental Analysis : Confirm empirical formula (e.g., C, H, N content).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
- NMR :
- ¹H NMR : Look for methyl ester protons at δ ~3.7 ppm and aromatic protons (3,5-dichlorophenyl) as a singlet at δ ~7.2–7.5 ppm.
- ¹³C NMR : Verify the ester carbonyl at δ ~165–170 ppm.
- Mass Spectrometry (HRMS) : Confirm molecular ion peak and fragmentation patterns .
Advanced Question: How can structural modifications influence bioactivity in antimicrobial studies?
Methodological Answer:
- Substituent Analysis : Replace the 3,5-dichlorophenyl group with halogenated analogs (e.g., 2,4-dichloro) to assess steric/electronic effects on bacterial membrane penetration.
- Biofilm Assays : Test efficacy against Pseudomonas aeruginosa and Staphylococcus aureus biofilms using crystal violet staining or confocal microscopy.
- SAR Insights : Evidence shows that trihalogenated phenyl groups (e.g., 3,4,5-trichloro) enhance antibiofilm activity, while fluorinated analogs may improve pharmacokinetics .
Advanced Question: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Protocols : Ensure consistent biofilm growth conditions (e.g., nutrient media, incubation time) to minimize variability.
- Control Experiments : Compare results with known biofilm inhibitors (e.g., acylthioureas in ) to calibrate activity thresholds.
- Mechanistic Studies : Use molecular docking to evaluate binding affinity to bacterial targets (e.g., penicillin-binding proteins) and correlate with experimental IC₅₀ values .
Advanced Question: What experimental design optimizes yield in multi-step synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., morpholine ring precursors) via LC-MS.
- Scale-Up Challenges : Address solubility issues by switching to polar aprotic solvents (e.g., DMF) during esterification steps .
Advanced Question: How to assess potential off-target interactions in pharmacological studies?
Methodological Answer:
- GPCR Screening : Test affinity for receptors like NK1 or opioid receptors (see for related morpholine analogs).
- Ion Channel Assays : Use patch-clamp electrophysiology to evaluate effects on voltage-gated channels.
- Selectivity Profiling : Compare IC₅₀ values against structurally related targets to establish specificity .
Basic Question: What stability tests are essential for long-term storage?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.
- HPLC Purity Checks : Monitor degradation products (e.g., hydrolysis of the methyl ester to carboxylic acid).
- Storage Recommendations : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
Advanced Question: How to correlate computational modeling with experimental data for target validation?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to predict binding poses in bacterial enzyme active sites (e.g., dihydrofolate reductase).
- MD Simulations : Run 100-ns trajectories to assess ligand-protein stability and binding free energies (MM-PBSA/GBSA).
- Experimental Validation : Compare docking scores with MIC (Minimum Inhibitory Concentration) values from broth microdilution assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
